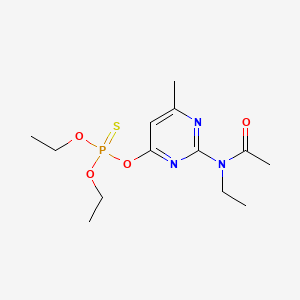

Primidophos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39247-96-6 |

|---|---|

Molecular Formula |

C13H22N3O4PS |

Molecular Weight |

347.37 g/mol |

IUPAC Name |

N-(4-diethoxyphosphinothioyloxy-6-methylpyrimidin-2-yl)-N-ethylacetamide |

InChI |

InChI=1S/C13H22N3O4PS/c1-6-16(11(5)17)13-14-10(4)9-12(15-13)20-21(22,18-7-2)19-8-3/h9H,6-8H2,1-5H3 |

InChI Key |

FBFCWTCMDMUSDI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C)C(=O)C |

Other CAS No. |

39247-96-6 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Toxicological Profile of Pirimiphos-methyl in Mammalian Systems

Executive Summary

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide characterized by both contact and fumigant action[1][2]. As with other organophosphates, its primary mechanism of toxicity in mammalian systems is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[1][3][4]. This document provides an in-depth technical overview of the toxicological profile of Pirimiphos-methyl, synthesizing data on its mechanism of action, toxicokinetics, and effects across various toxicological endpoints. It includes quantitative data from acute and chronic studies, assessments of carcinogenicity, genotoxicity, reproductive toxicity, and immunotoxicity, supported by detailed experimental methodologies and visual diagrams of key pathways and workflows.

Mechanism of Action: Cholinesterase Inhibition

Pirimiphos-methyl is a thiophosphate that requires metabolic activation to its oxygen analogue (oxon) to exert its primary toxic effect[3]. The oxygen analogue is a potent inhibitor of acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent clinical signs of toxicity, such as salivation, tremors, and prostration[3][4]. The onset of cholinesterase inhibition and the appearance of toxic signs can be delayed for several hours after a single toxic dose and may persist for several days[1].

References

The Unseen Ripple: An In-depth Technical Review of Pirimiphos-methyl's Effects on Non-Target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl, a broad-spectrum organophosphate insecticide, is widely utilized for the control of various insect and mite pests in stored grains, and for public health purposes.[1] Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to the disruption of nerve impulse transmission in target organisms.[2] However, the runoff and leaching of Pirimiphos-methyl from agricultural and urban areas can lead to the contamination of aquatic ecosystems, posing a significant threat to non-target aquatic organisms. This technical guide provides a comprehensive review of the ecotoxicological effects of Pirimiphos-methyl on a range of non-target aquatic species, including fish, invertebrates, and algae. It synthesizes quantitative toxicity data, details standardized experimental protocols for assessing its impact, and visualizes the key signaling pathways and experimental workflows involved in its toxic action.

Data Presentation: Quantitative Toxicity of Pirimiphos-methyl

The following tables summarize the acute and chronic toxicity of Pirimiphos-methyl to various non-target aquatic organisms. The data is presented to facilitate easy comparison of the compound's potency across different species and trophic levels.

Table 1: Acute Toxicity of Pirimiphos-methyl to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint | Duration | Concentration (µg/L) | Reference |

| Fish | |||||

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 96 h | 354 | [3] |

| Pimephales promelas | Fathead Minnow | LC50 | 96 h | Not Specified | [4] |

| Poecilia reticulata | Guppy | LC50 | 96 h | 19 (as ml/L of Actellic®) | [5] |

| Cyprinus carpio | Common Carp | LC50 | Not Specified | 760 | [3] |

| Invertebrates | |||||

| Daphnia magna | Water Flea | EC50 (Immobilisation) | 48 h | 0.16 | [3] |

| Gammarus pulex | Freshwater Shrimp | LC50 | Not Specified | 1.5 | [3] |

| Algae | |||||

| Pseudokirchneriella subcapitata | Green Algae | EC50 (Growth Inhibition) | 72 h | > 1000 |

Table 2: Chronic Toxicity of Pirimiphos-methyl to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint | Duration | Concentration (µg/L) | Reference |

| Fish | |||||

| Pimephales promelas | Fathead Minnow | NOEC | Not Specified | Not Specified | [4] |

| Invertebrates | |||||

| Daphnia magna | Water Flea | NOEC (Reproduction) | 21 d | 0.05 | [3] |

Signaling Pathways of Pirimiphos-methyl Toxicity

The primary mechanism of Pirimiphos-methyl toxicity is the inhibition of acetylcholinesterase. However, exposure to this organophosphate can also induce oxidative stress and disrupt lipid metabolism.

Acetylcholinesterase Inhibition

Pirimiphos-methyl is a phosphorothioate that undergoes metabolic activation to its oxygen analogue, pirimiphos-methyl-oxon.[6] This oxon form is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.

Oxidative Stress Induction

Exposure to Pirimiphos-methyl can lead to the generation of reactive oxygen species (ROS), overwhelming the antioxidant defense system of aquatic organisms and causing oxidative stress. This can result in damage to cellular components such as lipids, proteins, and DNA.

Experimental Protocols

The following section details the methodologies for key experiments cited in the assessment of Pirimiphos-methyl's effects on non-target aquatic organisms. These protocols are based on internationally recognized guidelines.

Fish, Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[7][8][9][10]

1. Test Organisms:

-

Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Fish should be healthy and acclimated to the test conditions.

2. Test Conditions:

-

System: Static, semi-static, or flow-through.

-

Duration: 96 hours.

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).

-

Light: 12-16 hour photoperiod.

-

Loading: The biomass of fish per volume of test solution should not be excessive to avoid depletion of dissolved oxygen.

3. Procedure:

-

A range-finding test is conducted to determine the appropriate concentrations for the definitive test.

-

At least five concentrations of Pirimiphos-methyl, arranged in a geometric series, and a control are used.

-

A minimum of seven fish are used per concentration.

-

Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

4. Data Analysis:

-

The LC50 and its 95% confidence limits for each observation period are calculated using appropriate statistical methods (e.g., probit analysis).

References

- 1. Pyriproxyfen Contamination in Daphnia magna: Identifying Early Warning Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. oecd.org [oecd.org]

- 8. eurofins.com.au [eurofins.com.au]

- 9. oecd.org [oecd.org]

- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

Pirimiphos chemical structure and physical properties

An In-depth Technical Guide to Pirimiphos-methyl: Chemical Structure and Physical Properties

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physical properties of Pirimiphos-methyl, an organophosphorus insecticide. The information is presented to support research and development activities requiring detailed physicochemical data.

Chemical Identity and Structure

Pirimiphos-methyl is a broad-spectrum phosphorothioate insecticide and acaricide.[1][2] Its chemical identity is defined by several key identifiers:

-

IUPAC Name: O-[2-(Diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate[1][2][3]

-

CAS Name: O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl phosphorothioate[2][3]

The molecule's structure consists of a central pyrimidine ring substituted with a diethylamino group and a methyl group.[6] This heterocyclic moiety is linked to a dimethyl phosphorothioate group, which is characteristic of organophosphate insecticides.[6]

Caption: 2D Chemical Structure of Pirimiphos-methyl.

Physical and Chemical Properties

The physicochemical properties of Pirimiphos-methyl are critical for understanding its environmental fate, biological activity, and for developing formulations. The technical grade material is typically a straw-colored or yellow liquid.[6][7]

| Property | Value | Conditions | Reference(s) |

| Physical State | Straw-colored liquid | Ambient | [1][6] |

| Melting Point | 15-18 °C | Technical Grade | [1][6][7][8] |

| Boiling Point | Decomposes before boiling | --- | [1][6] |

| Density | 1.157 g/mL | at 20 °C | [7] |

| 1.147 g/mL | at 30 °C | [1] | |

| Vapor Pressure | 2.0 x 10⁻⁶ kPa (1.5 x 10⁻⁵ mmHg) | at 20 °C | [2][6] |

| 1 x 10⁻⁴ Torr | at 30 °C | [7] | |

| Water Solubility | 11 mg/L | at 20 °C, pH 5 | [6] |

| 10 mg/L | at 20 °C, pH 7 | [6] | |

| 9.7 mg/L | at 20 °C, pH 9 | [6] | |

| ~5 mg/L | at 30 °C | [1][7] | |

| Log P (Kow) | 4.12 - 4.2 | at 20 °C | [2][6] |

| pKa | 4.30 | Weakly basic | [2][6] |

| Refractive Index | 1.527 | at 25 °C | [6] |

Experimental Protocols

The determination of the physicochemical properties of Pirimiphos-methyl follows standardized international guidelines to ensure reproducibility and comparability of data.

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P or Log Kow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. For Pirimiphos-methyl, this value was determined using methods equivalent to the EEC Method A8 and OECD Guideline 117 .[2][9]

Methodology: HPLC Method [9][10]

This method is preferred for compounds with Log P values in the range of 0 to 6.[11]

-

Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase High-Performance Liquid Chromatography (HPLC) column and its n-octanol/water partition coefficient.[9] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.

-

Calibration: A calibration curve is generated by plotting the known Log P values of a series of standard reference compounds against the logarithm of their measured capacity factors (k).[9] The capacity factor is calculated from the retention time of the substance and the column's dead time.

-

Measurement: The test substance (Pirimiphos-methyl) is injected into the HPLC system under the same conditions as the reference compounds. Its retention time is measured in duplicate.

-

Calculation: The capacity factor for Pirimiphos-methyl is calculated from its retention time. The Log P value is then interpolated from the calibration curve.[9]

Caption: Workflow for Log P determination via the HPLC method.

Other Referenced Methods

-

Vapour Pressure: Determined according to EEC Method A4 .[2]

-

Acidity: Determined according to CIPAC Method MT 31 .[2] This is a titrimetric method where the sample is dissolved in a suitable solvent and titrated with a standard volumetric alkali solution.

-

Water Solubility: Determined according to CIPAC Method MT 157.1 .[2] This often involves a flask method where the substance is agitated in water at a constant temperature until equilibrium is reached, followed by concentration analysis of the saturated solution.

Mechanism of Action and Related Pathways

Pirimiphos-methyl is an acetylcholinesterase (AChE) inhibitor.[6][12][13] This is the primary mechanism underlying its insecticidal and toxic effects.[6]

Signaling Pathway: Cholinergic Synapse Disruption

-

Normal Function: In a cholinergic synapse, the neurotransmitter Acetylcholine (ACh) is released into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a signal. The enzyme Acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.[14][15]

-

Inhibition by Pirimiphos-methyl: Pirimiphos-methyl (or its active oxon metabolite) binds to the serine hydroxyl group in the active site of AChE, phosphorylating it.[16]

-

Consequence: This forms a stable, phosphorylated enzyme that is functionally inactive.[17] As a result, ACh cannot be broken down and accumulates in the synaptic cleft.[14][17]

-

Toxic Effect: The excess ACh leads to continuous stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately death in target insects.[14]

Caption: Inhibition of Acetylcholinesterase by Pirimiphos-methyl.

Synthesis Pathway

The industrial synthesis of Pirimiphos-methyl is typically a two-step process.[1]

-

Pyrimidine Intermediate Formation: The process begins with the condensation of N,N-diethylguanidine (or its derivatives) with ethyl acetoacetate.[1][12] This reaction forms the core pyrimidine intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol.[12]

-

Esterification: The hydroxyl group on the pyrimidine ring is then esterified with O,O-dimethyl phosphorochloridothioate in the presence of a base (like potassium carbonate or sodium hydroxide) and a solvent (like toluene).[12][18] This step forms the final Pirimiphos-methyl product.[12]

References

- 1. Pirimiphos-methyl - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Pirimiphos methyl [webbook.nist.gov]

- 5. Pirimiphos-methyl | 29232-93-7 | FP37336 | Biosynth [biosynth.com]

- 6. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 8. cdn.who.int [cdn.who.int]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enfo.hu [enfo.hu]

- 12. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]

- 13. selleckchem.com [selleckchem.com]

- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 16. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Pirimiphos-methyl synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Mode of Action of Pirimiphos on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of the organophosphate insecticide Pirimiphos, with a specific focus on its effects on the insect nervous system. The content herein is curated for researchers, scientists, and professionals involved in drug development and insecticide research.

Executive Summary

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide that exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic pathways, paralysis, and ultimately, the death of the insect.[1] This guide will delve into the biochemical mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Biochemical Mechanism of Action

The primary target of Pirimiphos is the enzyme acetylcholinesterase (AChE), which is crucial for the termination of nerve impulses at cholinergic synapses.[1][3] The insecticide's mode of action can be broken down into the following key steps:

-

Metabolic Activation: Pirimiphos-methyl, a phosphorothioate, is metabolically activated in the insect's body to its oxygen analogue, Pirimiphos-methyl-oxon.[4] This conversion, mediated by cytochrome P450 monooxygenases, replaces the sulfur atom with an oxygen atom, significantly increasing the compound's electrophilicity and its potency as an AChE inhibitor.[4]

-

Inhibition of Acetylcholinesterase: Pirimiphos-methyl-oxon acts as an irreversible inhibitor of AChE.[4] The phosphorus atom of the oxon forms a covalent bond with the serine hydroxyl group in the active site of the AChE enzyme.[4] This phosphorylation of the enzyme renders it non-functional.

-

Accumulation of Acetylcholine: With AChE inhibited, the neurotransmitter acetylcholine (ACh) cannot be hydrolyzed into its inactive components, choline and acetic acid.[1] This leads to an accumulation of ACh in the synaptic cleft.[1]

-

Hyperstimulation of Cholinergic Receptors: The excess acetylcholine continuously stimulates both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane.[4] This results in a state of constant nerve stimulation, leading to hyperexcitation of the insect's nervous system.

-

Physiological Effects and Mortality: The persistent depolarization of postsynaptic neurons and muscle fibers leads to tremors, convulsions, paralysis, and ultimately, the death of the insect due to respiratory failure.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the toxicity of Pirimiphos-methyl and the inhibitory action of related organophosphates on acetylcholinesterase.

Table 1: Toxicity of Pirimiphos-methyl against various insect species.

| Insect Species | Parameter | Value | Reference |

| Musca domestica (Housefly) | LC50 | Varies by strain | [5] |

| Pyrrhocoris apterus | LC50 | >60 mg/m² | [1] |

| Cylindroiulus truncorum | LC50 | 49.22 ± 10.35 mg/m² | [1] |

| Pterostichus niger | LC50 | 30.29 ± 6.15 mg/m² | [1] |

| Harpalus rufipes | LC50 | 28.14 ± 5.68 mg/m² | [1] |

| Lithobius forficatus | LC50 | 27.70 ± 2.68 mg/m² | [1] |

| Carabus hortensis | LC50 | 25.25 ± 3.76 mg/m² | [1] |

Table 2: In vitro inhibition of Acetylcholinesterase by Pirimiphos-methyl.

| Assay Type | Parameter | Value | Conditions | Reference |

| Electrochemical Assay | I(50%) | 360 ng/ml | In buffer | [6] |

| Electrochemical Assay | I(50%) | 640-1,650 ng/ml | In durum wheat extracts | [6] |

Note: The I(50%) values are for the parent compound, Pirimiphos-methyl, and not its active oxon form.

Table 3: Kinetic constants for the inhibition of Acetylcholinesterase by Chlorpyrifos-oxon (a structural analogue of Pirimiphos-methyl-oxon).

| Enzyme Source | Parameter | Value (M⁻¹min⁻¹) | Reference |

| Recombinant Human AChE | kᵢ | 9.3 x 10⁶ | [7] |

| Fetal Bovine Serum AChE | kᵢ | 2.2 x 10⁶ | [7] |

| Human RBC AChE | kᵢ | 3.8 x 10⁶ | [7] |

| Torpedo AChE | kᵢ | 8.0 x 10⁶ | [7] |

| Recombinant Mouse AChE | kᵢ | 5.1 x 10⁶ | [7] |

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This is a widely used spectrophotometric method to determine AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Pirimiphos-methyl-oxon (or other inhibitor) solutions of varying concentrations

-

Insect head homogenate (as a source of AChE) or purified AChE

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a homogenate of insect heads in cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the source of AChE.

-

Assay Mixture: In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

Inhibitor solution (Pirimiphos-methyl-oxon) or buffer (for control)

-

Enzyme preparation

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI) solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Electrophysiological Recording of Insect Neuronal Activity

This protocol describes a general approach to measure the effects of Pirimiphos on the electrical activity of insect neurons.

Principle: Extracellular or intracellular recordings from insect nerves or neurons can reveal changes in action potential firing rate and pattern upon exposure to a neurotoxic substance. For an AChE inhibitor like Pirimiphos, an increase in spontaneous and evoked neuronal activity is expected.

Materials:

-

Dissecting microscope

-

Micromanipulators

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Insect saline solution

-

Pirimiphos-methyl solution in insect saline

-

Dissected insect preparation (e.g., exposed ventral nerve cord)

Procedure:

-

Insect Preparation: Anesthetize the insect and dissect it to expose the desired part of the nervous system (e.g., the metathoracic ganglion). Keep the preparation viable by perfusing it with insect saline.

-

Electrode Placement: Using a micromanipulator, carefully place a glass microelectrode in contact with a nerve or impale a neuron.

-

Baseline Recording: Record the baseline spontaneous and/or evoked electrical activity of the neuron(s).

-

Application of Pirimiphos: Perfuse the preparation with a known concentration of Pirimiphos-methyl dissolved in insect saline.

-

Recording of Effects: Continuously record the neuronal activity during and after the application of the insecticide. Observe for changes such as an increase in firing frequency, burst firing, or prolonged depolarization.

-

Washout: Perfuse the preparation with fresh insect saline to attempt to wash out the insecticide and observe any recovery of normal neuronal activity.

-

Data Analysis: Analyze the recorded traces for changes in action potential frequency, amplitude, and duration. Compare the activity before, during, and after insecticide application.

Visualizations

Signaling Pathway of Pirimiphos Action

References

- 1. Effects of Pirimiphos-Methyl on Non-Target Invertebrates [mdpi.com]

- 2. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Pirimiphos-methyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The genotoxicity of Pirimiphos-methyl has been evaluated in a range of in vitro and in vivo assays. The following tables summarize the key findings. It is important to note that while the outcomes of these studies are publicly available through regulatory agency evaluations, detailed quantitative data are often part of proprietary submissions and are not fully available in the public domain.

Table 1: Bacterial Reverse Mutation Assays (Ames Test)

| Test System | Strains | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Salmonella typhimurium | Not specified in summary | With and without | Not specified in summary | Negative | [1] |

| Salmonella typhimurium | Not specified in summary | With and without | Not specified in summary | Equivocal | [2][3] |

Table 2: In Vitro Mammalian Cell Assays

| Assay | Cell Line | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Chromosomal Aberration | Human Lymphocytes | Not specified in summary | Not specified in summary | Negative | [1] |

| Sister Chromatid Exchange | Chinese Hamster Lung Fibroblasts | Not specified in summary | Not specified in summary | Equivocal | [1] |

| Mouse Lymphoma Assay (L5178Y) | Mouse Lymphoma Cells | Not specified in summary | Not specified in summary | Negative | [1] |

| Micronucleus Test | Cultured Rat Hepatocytes | Not applicable | Up to non-cytotoxic doses | Negative | |

| Comet Assay | HepG2 Cells | Not applicable | Up to 100 µg/mL (24h exposure) | Negative | [4] |

Table 3: In Vivo Mammalian Genotoxicity Assays

| Assay | Species | Route of Administration | Dose Levels | Key Findings | Result | Reference |

| Micronucleus Test | Mouse | Not specified in summary | Not specified in summary | No increase in micronucleated polychromatic erythrocytes. | Negative | [2][3] |

| Dominant Lethal Test | Mouse | Not specified in summary | Not specified in summary | No adverse effects on male germ cells. | Negative | [1] |

| Unscheduled DNA Synthesis (UDS) | Rat | Not specified in summary | Not specified in summary | No induction of DNA repair in hepatocytes. | Negative | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the results. Below are generalized protocols for the main genotoxicity assays, reflecting the standards under which Pirimiphos-methyl was likely tested.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: A standard set of at least five strains is used, including TA98, TA100, TA1535, TA1537, and TA102, or E. coli WP2 uvrA.

-

Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

-

Procedure: The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.

-

Cell Lines: A variety of mammalian cell lines can be used, such as human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells, or TK6 cells.

-

Treatment: Cell cultures are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation. A solvent control and a positive control are run concurrently.

-

Cytokinesis Block: Often, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

-

Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 normal cell cycles), the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Micronucleus Test

This assay assesses chromosomal damage in a living organism.

-

Species: Typically, mice or rats are used.

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels. The highest dose should induce some signs of toxicity.

-

Sample Collection: At appropriate time intervals after treatment (usually 24 and 48 hours), bone marrow is extracted from the femurs.

-

Slide Preparation and Staining: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

-

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Alkaline Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Single-cell suspensions are obtained from in vitro cultures or from animal tissues.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Mandatory Visualizations

The following diagrams illustrate the workflows of the key genotoxicity assays described above.

Conclusion

References

Pirimiphos-Methyl Metabolic Pathways in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the organothiophosphate insecticide pirimiphos-methyl in rodents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies. This guide details the absorption, distribution, metabolism, and excretion of pirimiphos-methyl, and provides structured quantitative data and detailed experimental protocols.

Introduction

Pirimiphos-methyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] Understanding its metabolic fate in mammalian systems is crucial for assessing its toxicological risk and for the development of potential antidotes. This guide focuses on the metabolic processes in rodents, which are frequently used as model organisms in toxicological research.

Absorption, Distribution, and Excretion

Pirimiphos-methyl is rapidly absorbed in rodents following oral administration.[2] Studies in rats have shown that a significant portion of an orally administered dose is absorbed from the gastrointestinal tract and subsequently distributed throughout the body.

Excretion: The primary route of excretion for pirimiphos-methyl and its metabolites is through the urine.[1][2] In rats, a large percentage of the administered dose is excreted within the first 24 hours, indicating rapid metabolism and clearance.[2] Fecal excretion accounts for a smaller portion of the eliminated dose.[2]

Quantitative Excretion Data in Rats

| Administration Route | Dose | Time Frame | % of Dose in Urine | % of Dose in Faeces | Reference |

| Oral | 50 mg/kg (single dose) | 48 hours | 61-76% | 15-29% | [1] |

Metabolic Pathways

The metabolism of pirimiphos-methyl in rodents is an extensive process involving several key enzymatic reactions. The liver is the primary site of metabolism.[3] The main metabolic transformations include oxidative desulfuration, hydrolysis of the phosphoester bond, and modifications of the pyrimidine ring, primarily through N-dealkylation and hydroxylation.

The initial and most critical activation step is the oxidative desulfuration of the P=S group to a P=O group, forming the highly toxic oxygen analog, pirimiphos-methyl-oxon. This oxon is a potent inhibitor of acetylcholinesterase (AChE), the primary mechanism of its toxicity. However, this reactive intermediate is typically short-lived and is rapidly hydrolyzed.

The major metabolic pathways lead to the formation of several key metabolites:

-

Pirimiphos-methyl-oxon: The toxic oxygen analog.

-

2-Diethylamino-6-methylpyrimidin-4-ol (R46382): A major hydrolysis product of the pyrimidine ring.

-

2-Ethylamino-6-methylpyrimidin-4-ol (R35510): Formed by the N-de-ethylation of the diethylamino group on the pyrimidine ring.[1] This is a major urinary metabolite in rats at lower doses.[1]

-

O-2-Ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (desethyl-R402186): A significant metabolite in male rats at higher doses.[1]

-

O-2-Diethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (R402186): A major metabolite in female rats at higher doses.[1]

-

2-Amino-6-methylpyrimidin-4-ol (R4039): Another product of N-dealkylation.[1]

Conjugates of the hydroxylated pyrimidine metabolites are also found, particularly in the liver and kidney.[1]

Pirimiphos-Methyl Metabolic Pathway Diagram

Caption: Proposed metabolic pathway of pirimiphos-methyl in rodents.

Quantitative Metabolite Data in Rodent Tissues

The following table summarizes the reported levels of pirimiphos-methyl and its metabolites in various tissues of rats following oral administration.

| Tissue | Compound | Dose | Concentration | Reference |

| Fat | Pirimiphos-methyl | 5 mg/kg/day for 4 days | 1.00 ppm (pirimiphos-methyl equivalents) | [2] |

| Liver | Hydroxypyrimidines (R46382, R35510) | 94 ppm in diet | Up to 0.03 mg/kg | [1] |

| Kidney | R46382 | 94 ppm in diet | Up to 0.16 mg/kg | [1] |

| Kidney | R35510 | 94 ppm in diet | Up to 0.14 mg/kg | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of pirimiphos-methyl metabolism in rodents.

Animal Dosing and Sample Collection

This protocol outlines a typical oral gavage study in rats for the investigation of pirimiphos-methyl metabolism.

Experimental Workflow for Animal Studies

Caption: General workflow for in-vivo rodent metabolism studies.

Protocol:

-

Animals: Male and female Sprague-Dawley rats (8-10 weeks old) are commonly used.[4][5] Animals should be acclimatized for at least one week prior to the study.[4]

-

Housing: Animals are housed individually in metabolism cages designed for the separate collection of urine and faeces.[6] A 12-hour light/dark cycle should be maintained.[4]

-

Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before dosing.[7]

-

Dose Preparation: Pirimiphos-methyl is typically dissolved in a vehicle such as corn oil or distilled water.[4][8]

-

Administration: A single oral dose is administered by gavage using a suitable cannula.

-

Sample Collection:

-

Urine and Faeces: Collected at specified intervals (e.g., 0-8, 8-24, 24-48 hours) post-dosing.[6]

-

Blood: Collected via tail vein or cardiac puncture at various time points.[9]

-

Tissues: At the end of the study period, animals are euthanized, and tissues (liver, kidneys, brain, fat) are collected, weighed, and snap-frozen in liquid nitrogen.[3]

-

-

Sample Storage: All biological samples are stored at -80°C until analysis.[9]

Analysis of Pirimiphos-Methyl and its Metabolites

For the analysis of conjugated metabolites, enzymatic hydrolysis is often required.

-

To 1 mL of urine, add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[10][11]

-

Incubate the mixture for a specified period (e.g., overnight) to deconjugate the metabolites.[10]

-

Following hydrolysis, the sample can be subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.[11]

HPLC-MS/MS is a highly sensitive and specific method for the quantification of pirimiphos-methyl and its metabolites.

Illustrative HPLC-MS/MS Analysis Workflow

Caption: Workflow for metabolite quantification using HPLC-MS/MS.

Typical Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium formate.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for specific quantification of each metabolite.[11]

TLC is a useful technique for the separation and qualitative identification of pirimiphos-methyl metabolites.

Typical Parameters:

-

Stationary Phase: Silica gel 60 F254 plates.[12]

-

Mobile Phase: A variety of solvent systems can be used depending on the polarity of the metabolites. A common system is a mixture of ethyl acetate, hexane, and methanol (e.g., 7:3:1 v/v/v).[13]

-

Visualization: Spots can be visualized under UV light (254 nm).[14]

Acetylcholinesterase (AChE) Activity Assay

The Ellman method is a widely used colorimetric assay to determine AChE activity.[15][16]

Protocol for Rat Brain Homogenate:

-

Tissue Preparation:

-

Reaction Mixture: In a cuvette, combine:

-

2.8 mL of 0.1 M phosphate buffer (pH 8.0)

-

0.1 mL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

0.1 mL of the brain homogenate supernatant[15]

-

-

Initiate Reaction: Add the substrate, acetylthiocholine (final concentration will depend on the specific protocol, often around 1 mM), to start the reaction.[17]

-

Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer.[17][18] The rate of change in absorbance is proportional to the AChE activity.

Conclusion

The metabolism of pirimiphos-methyl in rodents is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites that are primarily excreted in the urine. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols. The methodologies described herein can be adapted and optimized for specific research needs, contributing to a more thorough toxicological assessment of pirimiphos-methyl and the development of related compounds. Researchers are encouraged to consult the cited literature for further details and specific applications.

References

- 1. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

- 2. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 3. Effect of pirimiphos-methyl on proteolytic enzyme activities in rat heart, kidney, brain and liver tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dep.nj.gov [dep.nj.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. dep.nj.gov [dep.nj.gov]

- 9. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 14. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 15. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Inhibition of Acetylcholinesterase in Different Structures of the Rat Brain Following Soman Intoxication Pretreated with Huperzine A [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Determination of Pirimiphos-methyl Residues by Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide used to control a wide range of pests on various crops and in stored grains.[1] Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pirimiphos-methyl in food commodities.[2][3] This necessitates sensitive and reliable analytical methods for its detection and quantification. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for pesticide residue analysis, offering high sensitivity and selectivity, even in complex matrices.[4][5]

This application note details a robust method for the determination of Pirimiphos-methyl residues in food samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by GC-MS/MS analysis. The method is validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Experimental Protocols

1. Sample Preparation (Modified QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of pesticide residues from a variety of food matrices.[5][6][7][8]

a. Homogenization:

-

Weigh a representative portion (10-15 g) of the sample (e.g., fruits, vegetables, grains) into a 50 mL centrifuge tube.[5] For dry samples, hydration with an appropriate amount of water may be necessary.[5]

-

If required, add an internal standard to the sample.

-

Homogenize the sample using a high-speed blender or homogenizer until a consistent paste is formed. For samples prone to warming, pre-cooling or grinding with dry ice can prevent the loss of volatile analytes.[8]

b. Extraction:

-

Add 10-15 mL of acetonitrile to the 50 mL centrifuge tube containing the homogenized sample.[5][9]

-

Add the appropriate QuEChERS extraction salt mixture. A common mixture for the EN 15662 method is 4 g anhydrous MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate.[5]

-

Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.[5]

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE cleanup tube. The tube should contain anhydrous MgSO₄ to remove residual water and a sorbent like Primary Secondary Amine (PSA) to remove interferences such as sugars and fatty acids.[9] For matrices with high pigment content, Graphitized Carbon Black (GCB) may be included, and for high-fat matrices, C18 sorbent is used.[6][9]

-

Vortex the dSPE tube for 1 minute.[9]

-

Centrifuge at ≥5000 rpm for 5 minutes.[9]

-

Collect the final supernatant and transfer it into a GC vial for analysis. An analyte protectant may be added to the vial to improve the performance of GC-amenable pesticides.[5][9]

2. GC-MS/MS Instrumental Analysis

The instrumental conditions should be optimized to achieve good chromatographic separation and sensitive detection of Pirimiphos-methyl.

a. Chromatographic Conditions: The following table outlines typical GC parameters for Pirimiphos-methyl analysis.

| Parameter | Value | Reference |

| GC System | Agilent 7890B GC or equivalent | [2][10] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [2][10] |

| Carrier Gas | Helium | [2][10] |

| Column Flow | 1.2 mL/min | [2][10] |

| Inlet Mode | Splitless | [2][10] |

| Inlet Temp. | 250 °C | [2][10] |

| Injection Vol. | 1-2 µL | [2][10] |

| Oven Program | Example: 80 °C initial, ramp at 20 °C/min to 170 °C, then ramp at 20 °C/min to 310 °C (hold 3.5 min) | [11] |

b. Mass Spectrometry Conditions: The following table provides typical MS/MS parameters for the detection of Pirimiphos-methyl.

| Parameter | Value | Reference |

| MS System | Agilent 7010B Triple Quadrupole MS or equivalent | [2][11] |

| Ionization Mode | Electron Ionization (EI) | [12] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [11] |

| Transfer Line Temp. | 280-300 °C | |

| Ion Source Temp. | 230 °C | |

| Precursor Ion (m/z) | 305 | [4][11] |

| Product Ions (m/z) | 180 (Quantifier), 233 (Qualifier) or 151 (Qualifier) | [4][11] |

| Collision Energy | Optimization required for specific instrument | [11] |

Data Presentation

Quantitative performance data for the method are summarized below. Matrix-matched calibration is recommended to compensate for matrix effects and ensure accurate quantification.[5][13]

Table 1: Method Performance for Pirimiphos-methyl

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Rice | 4.3 µg/kg | [2] |

| Limit of Quantification (LOQ) | Rice | 13.1 µg/kg | [2] |

| Recovery | Rice | 75-125% | [2] |

| Recovery | Lemon | 71.1-126.0% | [4] |

| Linearity (r²) | Raisin Matrix | 0.999 | [14] |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Experimental workflow from sample preparation to GC-MS/MS analysis.

References

- 1. GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. shimadzu.nl [shimadzu.nl]

- 4. scispace.com [scispace.com]

- 5. hpst.cz [hpst.cz]

- 6. researchgate.net [researchgate.net]

- 7. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. food-safety.com [food-safety.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 11. agilent.com [agilent.com]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. gcms.cz [gcms.cz]

- 14. lcms.cz [lcms.cz]

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Pirimiphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos, existing primarily as Pirimiphos-methyl and Pirimiphos-ethyl, is a broad-spectrum organophosphate insecticide and acaricide widely utilized in agriculture and public health to control a variety of pests on stored grains, fruits, vegetables, and in animal housing.[1] Its widespread use necessitates robust and reliable analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a sensitive, specific, and accurate method for the quantification of Pirimiphos residues.[1]

These application notes provide detailed protocols for the analysis of Pirimiphos-methyl and Pirimiphos-ethyl in different matrices using HPLC-UV. The methodologies described herein are based on validated procedures and are intended to guide researchers and analysts in setting up and performing accurate and reproducible Pirimiphos residue analysis.

HPLC Methodologies for Pirimiphos Analysis

A common approach for the analysis of Pirimiphos is reversed-phase HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed using a UV detector at a wavelength where Pirimiphos exhibits strong absorbance.

Table 1: HPLC Operating Conditions for Pirimiphos-methyl Analysis[1][2]

| Parameter | Condition |

| Column | Qualisil BDS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 32 °C |

| Retention Time | Approximately 9.29 min |

Table 2: HPLC Operating Conditions for Pirimiphos-ethyl Analysis (General Method)

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | ~248-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Retention Time | Matrix and exact conditions dependent |

Note: The conditions for Pirimiphos-ethyl are generalized as a specific validated HPLC-UV method was not found in the provided search results. Method development and validation are recommended.

Quantitative Data Summary

The performance of the HPLC method for Pirimiphos analysis is summarized in the following tables, providing key validation parameters from various studies.

Table 3: Method Validation Data for Pirimiphos-methyl Analysis[1]

| Parameter | Result |

| Linearity Range | 9.59 - 16.44 mg/100 mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.000001% |

| Limit of Quantitation (LOQ) | 0.000002% |

| Intra-day Precision (%RSD) | 0.0453 - 0.062 |

| Inter-day Precision (%RSD) | 0.0542 - 0.9255 |

| Recovery | 94.43% |

Table 4: Comparative Recovery of Pirimiphos in Different Matrices using Various Extraction Methods

| Matrix | Extraction Method | Recovery (%) | Reference |

| Water | Solid-Phase Extraction | 70 - 100 | [2] |

| Fruits and Vegetables | QuEChERS | 82.3 - 117 | [3] |

| Rice | QuEChERS | 70 - 119 | [4] |

| Bell Pepper | QuEChERS | 97 - 108 | [5] |

| Leafy Vegetables | QuEChERS | 87 - 115 | [6] |

| Apples and Korean Cabbage | QuEChERS with d-SPE | 94 - 99 | [7] |

Experimental Protocols

Detailed methodologies for sample preparation are crucial for accurate and reproducible results. The choice of protocol depends on the matrix being analyzed.

Protocol 1: Preparation of Standard Solutions[1]

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of Pirimiphos (methyl or ethyl) analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade acetonitrile.

-

Intermediate Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fruits and Vegetables

This protocol is a widely adopted method for pesticide residue analysis in food matrices.

-

Sample Homogenization: Homogenize a representative sample of the fruit or vegetable using a high-speed blender. For dry samples, rehydration may be necessary.

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture.

-

The choice of sorbent depends on the matrix:

-

General Produce: Primary secondary amine (PSA) and magnesium sulfate.

-

High Chlorophyll Content (e.g., spinach): PSA, magnesium sulfate, and graphitized carbon black (GCB).

-

High Fat Content (e.g., avocado): PSA, magnesium sulfate, and C18.[8]

-

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract.

-

The extract can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

-

Filter the final extract through a 0.45 µm syringe filter before injection.

-

Protocol 3: Solid-Phase Extraction (SPE) for Water Samples

SPE is an effective technique for the extraction and pre-concentration of pesticides from aqueous matrices.

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by sequentially passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Pass the water sample (e.g., 500 mL to 1 L, acidified to pH ~2-3) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

-

Cartridge Washing:

-

Wash the cartridge with 5-10 mL of deionized water to remove any interfering polar compounds.

-

-

Cartridge Drying:

-

Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

-

-

Elution:

-

Elute the retained Pirimiphos from the cartridge with a suitable organic solvent. A common elution solvent is ethyl acetate or a mixture of dichloromethane and methanol.[9] Use a small volume (e.g., 2 x 5 mL) to ensure a high concentration factor.

-

-

Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL).

-

Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

-

Protocol 4: Solid-Phase Extraction (SPE) for Soil Samples

This protocol outlines a general procedure for extracting Pirimiphos from soil matrices.

-

Sample Preparation:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh 10-20 g of the prepared soil sample into a beaker or flask.

-

-

Extraction:

-

Add an appropriate extraction solvent (e.g., a mixture of acetone and hexane or ethyl acetate) to the soil sample.

-

Extract the sample using sonication or mechanical shaking for a specified period (e.g., 30 minutes).

-

Filter or centrifuge the mixture to separate the solvent extract from the soil particles.

-

-

Cleanup (SPE):

-

The solvent extract may require a cleanup step to remove interfering co-extractives. A silica or Florisil SPE cartridge can be used.

-

Condition the SPE cartridge with the extraction solvent.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

-

Elute the Pirimiphos with a more polar solvent or solvent mixture (e.g., a mixture of hexane and ethyl acetate).

-

-

Final Extract Preparation:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Filter the final extract through a 0.45 µm syringe filter prior to injection.

-

Mandatory Visualizations

Caption: General workflow for Pirimiphos analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Restek - Blog [restek.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]

Application Note: Solid-Phase Extraction for the Determination of Pirimiphos in Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide used to control a variety of pests on stored grains and in other agricultural applications. Due to its potential for environmental contamination and its moderate toxicity, the accurate and sensitive determination of pirimiphos residues in soil is crucial for environmental monitoring and food safety assessment. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. This application note provides a detailed protocol for the extraction and cleanup of pirimiphos from soil samples using SPE, followed by its quantitative determination by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Principles of SPE for Pirimiphos

Solid-phase extraction facilitates the isolation of pirimiphos from complex soil matrices. The general process involves passing a liquid sample (the soil extract) through a solid adsorbent (the SPE cartridge). Pirimiphos, being a relatively nonpolar compound, will be retained on a nonpolar sorbent like C18 or a polymeric sorbent such as Oasis HLB, while more polar interferences are washed away. Subsequently, a nonpolar organic solvent is used to elute the retained pirimiphos, providing a clean and concentrated sample for chromatographic analysis. The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and a clean extract.

Data Presentation

The following table summarizes the quantitative data for the analysis of pirimiphos using different extraction and analytical methods.

| Sorbent Type | Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Reference |

| C18 / PSA | Green Tea | GC-MS | 81-111% | 0.015 mg/kg | 0.050 mg/kg | [1] |

| Not Specified (QuEChERS-like) | Soil | GC-MS/MS | 70-120% (general for 203 pesticides) | Not Specified | 0.01 mg/kg (for most pesticides) | [2] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Pirimiphos from Soil Samples

This protocol provides a general procedure for the extraction of pirimiphos from soil. It is recommended to optimize the parameters for specific soil types and analytical instrumentation.

Materials and Reagents:

-

Soil sample, air-dried and sieved (2 mm mesh)

-

Pirimiphos analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Deionized water

-

Anhydrous sodium sulfate

-

C18 or Oasis HLB SPE cartridges (e.g., 500 mg, 6 mL)

-

Centrifuge and centrifuge tubes (50 mL)

-

Mechanical shaker

-

SPE vacuum manifold

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Extraction:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Shake vigorously on a mechanical shaker for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant (acetonitrile extract) into a clean tube.

-

-

SPE Cartridge Conditioning:

-

Place the C18 or Oasis HLB SPE cartridge on the vacuum manifold.

-

Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry between solvent additions.

-

-

Sample Loading:

-

Dilute the 20 mL acetonitrile extract with 80 mL of deionized water to a final volume of 100 mL. This will ensure proper retention of pirimiphos on the reversed-phase sorbent.

-

Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Place a clean collection tube inside the vacuum manifold.

-

Elute the retained pirimiphos from the cartridge by passing 5-10 mL of ethyl acetate through the cartridge at a slow flow rate (approx. 1 mL/min).

-

-

Concentration:

-

Evaporate the eluate to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of an appropriate solvent for the subsequent chromatographic analysis (e.g., ethyl acetate for GC-MS or acetonitrile/water for HPLC).

-

Protocol 2: Analytical Determination of Pirimiphos

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 200°C at 20°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for pirimiphos (e.g., m/z 305, 277, 194).

B. High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

Experimental Workflow

Caption: Workflow for the solid-phase extraction and analysis of pirimiphos in soil samples.

References

Application Notes and Protocols for the Determination of Pirimiphos in Biological Tissues

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of insects and mites.[1] Due to its potential for accumulation in fatty tissues and its mechanism of toxicity through cholinesterase inhibition, monitoring its presence in biological tissues is crucial for toxicological assessment, food safety, and environmental monitoring.[2][3] This document provides detailed application notes and protocols for the extraction and quantification of pirimiphos-methyl in various biological matrices, intended for researchers, scientists, and professionals in drug development and food safety.

The analytical workflow for pirimiphos determination in complex biological samples typically involves three main stages: sample homogenization, extraction of the analyte from the matrix, and instrumental analysis, often preceded by a cleanup step to remove interfering co-extractives like lipids and proteins.[4] Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are the predominant methods for the sensitive and selective determination of pirimiphos residues.[3]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS with Lipid Removal

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[5][6] For biological tissues with high fat content, such as meat, liver, or fish, a modification incorporating an enhanced lipid removal step is recommended.[3][7]

Materials:

-

Biological tissue sample (e.g., liver, muscle, fat, kidney)

-

Homogenizer or blender

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Agilent Captiva EMR–Lipid cleanup cartridges or equivalent

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenization: Weigh 2-5 g of the tissue sample into a 50 mL centrifuge tube. If the sample is solid, chop it finely. For dry samples, add an appropriate amount of water to rehydrate.[7][8]

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Homogenize the sample mixture at high speed (e.g., 10,000 rpm) for 1-2 minutes.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥5,000 rpm for 5-10 minutes.[7]

-

Lipid Cleanup (EMR–Lipid Pass-Through):

-

Collect the acetonitrile supernatant (the upper layer).

-

For the Captiva EMR–Lipid cleanup, the crude extract is typically mixed with water to achieve an 80/20 (v/v) organic/aqueous ratio.[7]

-

Pass the extract through the EMR–Lipid cleanup cartridge according to the manufacturer's instructions. This step selectively removes phospholipids and other lipids through a combination of size exclusion and hydrophobic interactions.[9]

-

Collect the eluate. If necessary, dry the eluate with anhydrous MgSO₄ to remove any residual water before analysis.[7]

-

-

Final Extract: The resulting extract is ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like pirimiphos-methyl.

Instrumentation and Conditions:

| Parameter | Specification |

| Gas Chromatograph | Agilent Intuvo 9000 GC or equivalent |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 5 °C/min to 280 °C, hold for 5 min |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 305.1 |

| Product Ions (m/z) | 290.1, 233.1, 151.0 (quantifier and qualifiers may vary)[7][10] |

| Collision Energy | Optimize for specific instrument |

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for analyzing a broader range of pesticide polarities and is often used for multi-residue methods.[11]

Instrumentation and Conditions:

| Parameter | Specification |

| Liquid Chromatograph | Agilent 1290 Infinity II LC, Waters Acquity UPLC, or equivalent |

| Mass Spectrometer | Sciex 6500+ QTRAP, Thermo Fisher TSQ Altis, or equivalent |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with 5-10% B, ramp to 95-100% B over 10 min, hold for 2 min, return to initial conditions |

| Column Temperature | 40 °C |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 306.1 [M+H]⁺ |

| Product Ions (m/z) | 195.1, 167.1 (quantifier and qualifiers may vary) |

| Collision Energy | Optimize for specific instrument |

Data Presentation

The performance of analytical methods for pirimiphos in biological tissues can be summarized by several key parameters. The table below compiles representative quantitative data from various studies.

| Analytical Technique | Biological Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |

| GC-MS/MS | Bovine Meat | - | <10 µg/kg | 62-119 | ≤16 | [7] |

| LC-MS/MS | Cereals (as food matrix) | - | - | 73-92 | 11-16 | [11] |

| HPLC-DAD | Fish Muscle | 0.01 µg/g | 0.03 µg/g | 81-92 | - | [12] |

| LC-MS/MS | Honeybees | - | 0.005 mg/kg | 70-119 | 1.6-19.7 | [13] |

| HPLC-UV | Water (for reference) | 16 ng/mL | - | - | - | [14] |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Visualizations

Metabolic Pathway of Pirimiphos-methyl

Pirimiphos-methyl undergoes several biotransformation processes in mammals. The primary routes are the hydrolysis of the phosphorothioate group, which forms the corresponding pyrimidinol, and the sequential removal of the N-ethyl groups from the diethylamino side chain.[15]

Caption: Simplified metabolic pathway of Pirimiphos-methyl in mammals.

Experimental Workflow for Pirimiphos Analysis

The following diagram illustrates the logical flow of the analytical process, from sample collection to final data analysis.

Caption: General experimental workflow for Pirimiphos analysis in biological tissues.

References

- 1. Effects of pirimiphos-methyl (an organophosphate insecticide) on the fertility of adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 3. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. food-safety.com [food-safety.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]

- 9. agilent.com [agilent.com]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Assessing organophosphate insecticide retention in muscle tissues of juvenile common carp fish under acute toxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

Assessing Pirimiphos Efficacy Against Resistant Insect Strains: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of Pirimiphos against insect strains with suspected or confirmed resistance. It is intended to guide researchers in designing and executing experiments to quantify resistance levels, understand resistance mechanisms, and evaluate the potential of Pirimiphos in resistance management strategies.

Introduction to Pirimiphos and Insecticide Resistance

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide that acts as an acetylcholinesterase (AChE) inhibitor.[1][2][3][4] It has both contact and fumigant action and is used to control a wide range of chewing and sucking insects in stored agricultural commodities and for public health applications, such as mosquito control.[4] However, the extensive use of Pirimiphos has led to the development of resistance in various insect species, including stored-product pests like Trogoderma granarium and mosquito vectors like Anopheles species.[5][6]

Insecticide resistance is a complex phenomenon that can arise from several mechanisms, broadly categorized as:

-

Target-site resistance: Alterations in the structure of the target protein (AChE in the case of Pirimiphos) reduce the binding affinity of the insecticide.[7]

-

Metabolic resistance: Increased production or efficiency of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, which metabolize the insecticide into non-toxic compounds.[5][8]

-

Penetration resistance: Modifications to the insect's cuticle that slow down the absorption of the insecticide.

-

Behavioral resistance: Changes in insect behavior that reduce their exposure to the insecticide.

Understanding the underlying resistance mechanisms is crucial for developing effective resistance management strategies.

Quantitative Assessment of Pirimiphos Efficacy

The efficacy of Pirimiphos against resistant insect strains is typically quantified by comparing the dose-response of a resistant population to that of a susceptible reference strain. Key metrics include the lethal concentration (LC50) or lethal dose (LD50), mortality rates at diagnostic concentrations, and the resistance ratio (RR).

Data Summary Tables

Table 1: Efficacy of Pirimiphos-methyl against Resistant Stored-Product Pests

| Species | Strain | LC50 / LD50 (mg/kg grain) | Resistance Ratio (RR) at LD50 | Reference |

| Trogoderma granarium (Khapra beetle) | Lab-TG (Susceptible) | 1.3 | - | [5] |